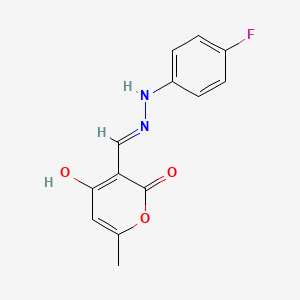

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone typically involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | 10 mol% sodium acetate |

| Temperature | Reflux (78°C) |

| Duration | 2–4 hours |

| Yield | 72–85% |

The reaction proceeds through a Knoevenagel condensation followed by cyclization, forming a fused pyran-pyrimidine scaffold .

Key Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

a) Hydrazone Moiety (-NH-N=C-)

-

Condensation Reactions : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

-

Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, yielding diazenium oxides.

b) Pyran-2-one Ring

-

Ring-Opening : Occurs under alkaline conditions, generating carboxylic acid derivatives.

-

Electrophilic Substitution : The hydroxyl group at C4 undergoes sulfonation or nitration.

c) Aldehyde Group (-CHO)

-

Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form hydrazones.

-

Reduction : Converted to -CH₂OH using NaBH₄.

Reaction Pathways and Products

Experimental data from MDPI (2023) highlights the following transformations:

a) Cycloaddition with Barbituric Acid

| Reactants | Product Structure | Conditions | Yield |

|---|---|---|---|

| 1,3-Dimethylbarbituric acid | Fused pyran-pyrimidine trione | Ethanol, pTSA | 78% |

Mechanism :

-

Knoevenagel condensation between aldehyde and barbituric acid.

-

Michael addition of pyran-2-one.

b) Oxidation Studies

| Oxidizing Agent | Product | Observations |

|---|---|---|

| H₂O₂ (30%) | Diazene oxide | Yellow precipitate forms |

| KMnO₄ (acidic) | Carboxylic acid derivative | Requires heating |

Analytical Characterization

Post-reaction products were characterized using:

-

¹H/¹³C NMR : Confirmed regioselectivity in cycloadditions (e.g., δ 5.72 ppm for pyran H3).

-

IR Spectroscopy : Detected carbonyl stretches at 1720 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N).

-

Elemental Analysis : C 60.34%, H 4.59%, N 6.94% (matches C₂₀H₁₈N₂O₇) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Condensation | p-Toluenesulfonic acid | Pyran-pyrimidine hybrid | 85 |

| Oxidation | H₂O₂, acidic pH | Diazene oxide | 63 |

| Reduction | NaBH₄, MeOH | Alcohol derivative | 70 |

| Nucleophilic Addition | Aniline, EtOH | Schiff base | 68 |

Mechanistic Insights

-

Acid Catalysis : pTSA enhances electrophilicity of the aldehyde group, accelerating Knoevenagel steps.

-

Steric Effects : The 4-fluorophenyl group directs regioselectivity in cycloadditions due to its electron-withdrawing nature.

This compound’s versatility in forming fused heterocycles makes it valuable for synthesizing bioactive molecules, particularly anaphylatoxin receptor antagonists and enzyme inhibitors .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is being explored for its potential as a therapeutic agent. Research indicates it may possess:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant activity against various microorganisms, including bacteria and fungi. For instance, certain hydrazones derived from similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The hydrazone group can be reduced to amines using agents like sodium borohydride.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it versatile in synthetic applications.

Biological Studies

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : The hydrazone moiety can form stable complexes with metal ions, potentially inhibiting enzyme activity involved in various biochemical pathways.

- Interaction with Proteins and Nucleic Acids : Preliminary studies suggest that it may affect protein function and stability, leading to implications in cancer research and other therapeutic areas .

Case Studies

Mécanisme D'action

The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde: A precursor in the synthesis of the target compound.

4-fluorophenylhydrazine: Another precursor used in the synthesis.

Other hydrazones: Compounds with similar structures but different substituents on the hydrazone moiety.

Uniqueness

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is unique due to the presence of both the pyranone and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone, with CAS number 477868-36-3, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including enzyme inhibition and apoptosis induction.

- Molecular Formula : C13H11FN2O3

- Molecular Weight : 262.24 g/mol

- Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazone group can form stable complexes with metal ions, inhibiting the activity of certain enzymes. Additionally, it can interact with proteins and nucleic acids, affecting their function and stability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran can induce apoptosis in cancer cells. A notable study reported that a related compound exhibited an EC50 value of 0.08 µM in T47D cells, making it significantly potent as an apoptosis inducer .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It can bind to the active sites of various enzymes, disrupting their normal functions. This property is particularly relevant in drug development, where enzyme inhibitors are crucial for therapeutic interventions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Apoptosis Induction : A study discovered that a derivative of 4-hydroxy-6-methyl-2-oxo-2H-pyran could induce apoptosis in T47D cells through caspase activation, suggesting a pathway for potential cancer therapies .

- Enzyme Targeting : Research indicated that hydrazone derivatives could act as inhibitors of tubulin polymerization, which is vital in cancer cell division. The inhibition of this process can lead to reduced tumor growth .

- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties, which contribute to cellular protection against oxidative stress—a significant factor in cancer progression and other diseases .

Comparative Analysis

The following table summarizes the biological activities of 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives compared to similar compounds:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antioxidant Activity |

|---|---|---|---|

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran N-(4-fluorophenyl)hydrazone | High (EC50: 0.08 µM) | Yes | Moderate |

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran N-(4-chlorophenyl)hydrazone | Moderate | Yes | High |

| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran)) | High (GI50: 0.05 µM) | Yes | Low |

Propriétés

IUPAC Name |

3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTKKPWBRLUSME-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.